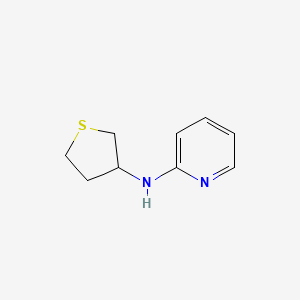

N-(thiolan-3-yl)pyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(thiolan-3-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-2-5-10-9(3-1)11-8-4-6-12-7-8/h1-3,5,8H,4,6-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUVURQVZXKENGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1NC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Synthesis and Application of N-(Thiolan-3-yl)pyridin-2-amine Derivatives: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the chemical properties, synthesis, and potential applications of N-(thiolan-3-yl)pyridin-2-amine and its derivatives. Due to the limited availability of public data on the unsubstituted parent compound, this paper will focus on a well-documented analogue, N-[(5-fluoropyridin-2-yl)methyl]thiolan-3-amine , as a representative model for this class of molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering both foundational knowledge and practical insights into the synthesis and utility of these promising heterocyclic compounds.

Introduction: The Convergence of Pyridine and Thiolane Moieties

The structural fusion of a pyridine ring and a thiolane (tetrahydrothiophene) moiety creates a chemical scaffold with significant potential in medicinal chemistry. Pyridine derivatives are ubiquitous in pharmaceuticals, valued for their ability to engage in hydrogen bonding and act as bioisosteres for phenyl groups.[1] Similarly, sulfur-containing heterocycles like thiolane are recognized as "privileged structures" in drug discovery, contributing to a wide array of pharmacological activities.[2] The combination of these two pharmacophores in compounds such as this compound derivatives opens avenues for developing novel therapeutic agents.

This guide will provide a detailed overview of a representative compound from this class, N-[(5-fluoropyridin-2-yl)methyl]thiolan-3-amine, covering its fundamental chemical data, a plausible and detailed synthetic protocol, and a discussion of its potential applications based on the known bioactivities of related structures.

Chemical Identity and Physicochemical Properties

Precise identification and characterization are paramount for any chemical entity in a research and development setting. The following tables summarize the key identifiers and physicochemical properties for the representative compound, N-[(5-fluoropyridin-2-yl)methyl]thiolan-3-amine.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | N-[(5-fluoropyridin-2-yl)methyl]thiolan-3-amine | [3] |

| Molecular Formula | C₁₀H₁₃FN₂S | [3] |

| Molecular Weight | 212.29 g/mol | [3] |

| Canonical SMILES | C1CSCC1NCC2=NC=C(C=C2)F | [3] |

| InChI Key | KUTLUGZKDNDKEJ-UHFFFAOYSA-N | [3] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical Form | White powder | [3] |

| Melting Point | 100°C | [3] |

| Boiling Point | 289°C | [3] |

| Solubility | Highly soluble in methanol, ethanol, and water | [3] |

| pKa | 9.4 | [3] |

The presence of a fluorine atom in this analogue is noteworthy, as fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[4] The high pKa value suggests the amine is basic and will be protonated at physiological pH.[3]

Synthesis Pathway and Experimental Protocol

The synthesis of N-substituted 2-aminopyridines can be approached through several established methodologies. Common strategies include the nucleophilic aromatic substitution (SNAr) of 2-halopyridines with amines or reductive amination of a pyridine-2-carboxaldehyde derivative.[5][6] For the synthesis of N-[(5-fluoropyridin-2-yl)methyl]thiolan-3-amine, a reductive amination pathway offers a direct and efficient route.

Proposed Synthesis Workflow: Reductive Amination

This approach involves two key steps: the formation of an imine intermediate from 5-fluoro-pyridine-2-carboxaldehyde and thiolan-3-amine, followed by the in-situ reduction of the imine to the desired secondary amine.

Caption: Proposed reductive amination workflow for synthesis.

Causality in Experimental Design

-

Choice of Aldehyde and Amine : The starting materials are selected to directly construct the target molecule's backbone. 5-fluoro-pyridine-2-carboxaldehyde provides the substituted pyridine-methyl fragment, while thiolan-3-amine introduces the crucial thiolane ring.

-

Reaction Conditions : The reaction is typically performed in a suitable aprotic solvent, such as dichloromethane (DCM) or dichloroethane (DCE), which can solubilize the reactants and is compatible with the reducing agent. An acid catalyst, like acetic acid, is often added to facilitate imine formation.

-

Choice of Reducing Agent : Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for this transformation. It is mild enough to not reduce the starting aldehyde but is highly effective at reducing the protonated imine intermediate. This selectivity minimizes the formation of alcohol byproducts. Other reagents like pyridine-borane complexes are also effective.[7][8]

Detailed Experimental Protocol (Hypothetical)

Disclaimer: This protocol is a representative example based on established chemical principles and should be adapted and optimized under appropriate laboratory safety protocols.

Materials:

-

5-fluoro-pyridine-2-carboxaldehyde (1.0 eq)

-

Thiolan-3-amine (1.1 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Glacial Acetic Acid (catalytic amount)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup : To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-fluoro-pyridine-2-carboxaldehyde (1.0 eq) and dissolve in anhydrous DCM.

-

Amine Addition : Add thiolan-3-amine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

-

Imine Formation : Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction : Once imine formation is evident, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. Caution: Gas evolution may occur.

-

Reaction Monitoring : Continue stirring the reaction at room temperature overnight (12-18 hours). Monitor the consumption of the imine intermediate by TLC.

-

Quenching : Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

-

Workup : Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-[(5-fluoropyridin-2-yl)methyl]thiolan-3-amine.

-

Characterization : Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Potential Applications in Research and Industry

While specific data for the title compound is emerging, the constituent moieties suggest several promising areas of application.

Drug Discovery and Medicinal Chemistry

Thiophene and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The 2-aminopyridine scaffold is also a key component in many bioactive molecules. Therefore, compounds of this class are excellent candidates for screening in various therapeutic areas. The introduction of the thiolane group can modulate lipophilicity and metabolic stability, key parameters in drug design.

Material Science

The pyridine nitrogen and the thiolane sulfur atom can act as ligands for metal coordination. This property could be exploited in the development of new metal complexes with interesting catalytic or optical properties.

Analytical Chemistry

The primary/secondary amine functionality allows for derivatization, making these compounds potentially useful as reagents for the analysis of other molecules, such as amino acids.

Conclusion

The this compound scaffold represents a compelling area for chemical exploration. While data on the parent compound is limited, the analysis of the fluorinated analogue, N-[(5-fluoropyridin-2-yl)methyl]thiolan-3-amine, provides a solid framework for understanding the properties and synthesis of this chemical class. The proposed reductive amination protocol offers a reliable and scalable method for accessing these molecules, paving the way for further investigation into their potential applications in drug discovery, material science, and beyond. This guide serves as a foundational resource for scientists looking to innovate within this promising area of heterocyclic chemistry.

References

-

ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]

-

ACS Publications. (2025, November 17). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. Retrieved from [Link]

-

Sciencemadness.org. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Retrieved from [Link]

-

ACS Publications. (2024, June 4). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Retrieved from [Link]

-

SID. (2012). ONE-POT REDUCTIVE AMINATION OF ALDEHYDES BY THE DIHYDROPYRIDINE IN WATER (RESEARCH NOTE). Retrieved from [Link]

-

ResearchGate. (n.d.). Amination of 2-halopyridines. [a]. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved from [Link]

-

YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

-

Organic Syntheses. (2021, June 10). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Retrieved from [Link]

-

MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

-

RSC Publishing. (n.d.). Reductive Aminations of Ketones and Aldehydes using Borane-Pyridine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]

-

ResearchGate. (2025, August 6). ChemInform Abstract: Pyridinium N-(2′-Azinyl)aminides: Regioselective Synthesis of 2-Alkylaminoazines. Retrieved from [Link]

-

Neuman, R. C. (n.d.). 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-(5-fluoropyridin-3-yl)pyrimidin-2-amine. Retrieved from [Link]

-

PubChemLite. (n.d.). C5H11N - Explore. Retrieved from [Link]

-

PubChem. (2025, November 16). N-[(3-methyl-2-pyridinyl)methyl]thiolan-3-amine. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Pyridinamine, 5-methyl-. Retrieved from [Link]

-

Brieflands. (2017, January 30). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Retrieved from [Link]

-

ChemRxiv. (2026, February 5). Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. Retrieved from [Link]

Sources

- 1. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 2. sid.ir [sid.ir]

- 3. Buy N-[(5-fluoropyridin-2-yl)methyl]thiolan-3-amine [smolecule.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 8. Reductive aminations of ketones and aldehydes using borane–pyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to N-Substituted 2-Aminopyridine Libraries for Drug Discovery

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: The 2-aminopyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in clinically successful drugs.[1][2] Its unique electronic properties and capacity for versatile substitution make it an ideal framework for the construction of diverse chemical libraries aimed at discovering novel therapeutics. This guide provides a comprehensive technical overview of the design, synthesis, screening, and optimization of N-substituted 2-aminopyridine libraries. We will delve into the causal reasoning behind synthetic strategies, provide robust, self-validating experimental protocols, and illustrate the iterative process of hit-to-lead optimization that is central to drug discovery.

Introduction: The Power of a Privileged Scaffold

In the lexicon of medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple, unrelated biological targets.[3] The 2-aminopyridine moiety is a quintessential example of such a scaffold.[2][4] Its prevalence in FDA-approved drugs, targeting everything from kinases to viral enzymes and G-protein coupled receptors, underscores its remarkable utility.[5][6]

The power of the 2-aminopyridine core lies in its trifecta of key features:

-

Hydrogen Bonding Capabilities: The pyridine nitrogen and the exocyclic amino group can act as both hydrogen bond donors and acceptors, facilitating crucial interactions within a target's binding site.[7]

-

Tunable Electronics: The pyridine ring is electron-deficient, which influences its reactivity and interactions. Substituents on the ring and the amino group can be strategically chosen to modulate basicity, lipophilicity, and metabolic stability.[8]

-

Synthetic Tractability: The scaffold is readily accessible and can be functionalized through a variety of robust chemical reactions, making it ideal for the parallel synthesis required for library generation.[9][10]

This guide will walk you through the logical progression of a drug discovery campaign centered on this versatile scaffold, from the initial library concept to the generation of promising lead candidates.

Part 1: Strategic Design and Synthesis of 2-Aminopyridine Libraries

The success of any screening library is predicated on the quality and diversity of its constituents. For N-substituted 2-aminopyridines, library design involves the strategic selection of two key building block classes: the substituted 2-halopyridine core and a diverse panel of primary or secondary amines.

Causality in Synthetic Route Selection

Two primary synthetic methodologies dominate the construction of these libraries: Palladium-catalyzed cross-coupling (specifically, the Buchwald-Hartwig amination) and Nucleophilic Aromatic Substitution (SNAr). The choice between them is dictated by the electronic nature of the pyridine core.

-

Buchwald-Hartwig Amination: This is the workhorse reaction for this scaffold.[11] It is exceptionally versatile and is employed when the pyridine ring is not sufficiently electron-deficient to facilitate SNAr.[12] The palladium catalyst, in conjunction with a specialized phosphine ligand, enables the coupling of an amine with an aryl halide (typically a 2-bromopyridine or 2-chloropyridine) under basic conditions.[13][14] The choice of ligand is critical; bulky, electron-rich phosphine ligands are often required to promote the key steps of oxidative addition and reductive elimination in the catalytic cycle while preventing catalyst inhibition by the pyridine nitrogen.[11]

-

Nucleophilic Aromatic Substitution (SNAr): This method is viable when the pyridine ring is activated by strong electron-withdrawing groups (EWGs) ortho or para to a good leaving group (like fluorine or chlorine).[15][16] The EWGs stabilize the negative charge that develops in the intermediate Meisenheimer complex, thereby lowering the activation energy for the reaction.[15] While less general than the Buchwald-Hartwig reaction, SNAr offers the advantage of being transition-metal-free, which can simplify purification and reduce costs.[17]

Visualizing the Synthetic Workflow

The following diagram outlines the general workflow for library synthesis, emphasizing the parallel nature of the process.

Caption: High-level workflow for parallel library synthesis.

Protocol 1: Representative Buchwald-Hartwig Amination

This protocol describes a self-validating system for the synthesis of a single library member. It is designed to be adapted for parallel synthesis in multi-well plates.

Objective: To synthesize N-cyclopropyl-4-(trifluoromethyl)pyridin-2-amine.

Materials:

-

2-Bromo-4-(trifluoromethyl)pyridine

-

Cyclopropylamine

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,3-Bis(diphenylphosphino)propane (dppp)

-

Sodium tert-butoxide (NaOt-Bu)

-

Toluene (anhydrous)

-

Sealed reaction vessel (e.g., Ace-Thred tube)[14]

-

Standard laboratory glassware and purification equipment

Step-by-Step Methodology:

-

Vessel Preparation: To a dry, sealed reaction tube under an inert atmosphere (e.g., Argon), add 2-bromo-4-(trifluoromethyl)pyridine (1.0 mmol, 1.0 equiv).

-

Catalyst/Ligand Premixing (Rationale): In a separate vial, suspend Pd(OAc)₂ (0.05 mmol, 5 mol%) and dppp (0.10 mmol, 10 mol%) in 2 mL of anhydrous toluene. Briefly agitate. This pre-complexation step helps ensure the formation of the active catalytic species before adding the base, which can otherwise lead to catalyst decomposition.

-

Reagent Addition: Add the catalyst/ligand slurry to the reaction tube. Follow with cyclopropylamine (5.0 mmol, 5.0 equiv) and sodium tert-butoxide (2.0 mmol, 2.0 equiv).[14] Add an additional 8 mL of toluene. Using a volatile amine like cyclopropylamine necessitates a sealed tube to prevent its escape upon heating.[13][14]

-

Reaction: Seal the tube tightly and place it in a pre-heated oil bath at 80 °C. Stir for 14-18 hours.

-

Monitoring (Self-Validation): After cooling, take a small aliquot of the reaction mixture. Dilute with ethyl acetate and analyze by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material and formation of the desired product.

-

Work-up: Quench the reaction by carefully adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel.

-

Characterization (Self-Validation): Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be ≥95% for inclusion in the screening library.

Part 2: High-Throughput Screening (HTS) and Hit Identification

Once a library is synthesized and plated, it is ready for screening against a biological target. The goal of HTS is to rapidly test thousands of compounds to identify "hits"—compounds that display activity in a given assay.

Assay Design and Rationale

The choice of assay is paramount and is dictated by the target class. For N-substituted 2-aminopyridines, a common target class is protein kinases, due to the scaffold's ability to mimic the hinge-binding motif of ATP.[18][19][20]

-

Target-Based Assays: These are biochemical assays that measure the direct interaction of a compound with a purified protein target (e.g., a kinase). An example is a luminescence-based assay that quantifies the amount of ATP remaining after a kinase reaction; potent inhibitors will result in higher luminescence (less ATP consumed).

-

Phenotypic Assays: These are cell-based assays that measure a downstream physiological event (e.g., cell death, inhibition of cytokine release).[18] They are often more biologically relevant but can make identifying the specific molecular target more challenging.

Visualizing the Screening Cascade

A tiered screening approach is used to efficiently manage resources and eliminate false positives.

Caption: A typical HTS cascade for hit validation.

Part 3: Hit-to-Lead and Structure-Activity Relationship (SAR)

Identifying a "hit" is just the beginning. The subsequent hit-to-lead phase aims to transform these initial, often moderately potent, compounds into viable lead molecules with improved potency, selectivity, and drug-like properties. This is achieved through an iterative process of chemical synthesis and biological testing known as the Structure-Activity Relationship (SAR) study.[21]

The Logic of Iterative Optimization

The core principle of SAR is to systematically modify different parts of the hit molecule and observe the effect on biological activity.[22][23] For an N-substituted 2-aminopyridine hit, there are three primary vectors for modification:

-

The N-Substituent (R¹): This group often explores a pocket in the target protein. Modifications here can significantly impact potency and selectivity.

-

The Pyridine Core (R²): Substituents on the pyridine ring can influence binding, modulate pKa, and block potential sites of metabolism.

-

The 2-Amino Linker: While less commonly modified, acylation or alkylation of this nitrogen can be explored, though it often disrupts the key hydrogen-bonding interactions.

Illustrative SAR Table

The data gathered from these synthetic iterations are best summarized in a table to clearly visualize trends.

| Compound ID | R¹ (N-Substituent) | R² (C4-Position) | Kinase IC₅₀ (nM) | Cell Proliferation GI₅₀ (µM) |

| Hit-001 | Cyclopropyl | -H | 550 | >10 |

| SAR-002 | tert-Butyl | -H | 210 | 8.5 |

| SAR-003 | Phenyl | -H | 890 | >10 |

| SAR-004 | Cyclopropyl | -Cl | 480 | 9.1 |

| SAR-005 | tert-Butyl | -Cl | 85 | 1.2 |

| SAR-006 | tert-Butyl | -OCH₃ | 350 | 6.4 |

Analysis and Causality:

-

R¹ Exploration (Hit-001 vs. SAR-002/003): The data suggests a preference for a bulky, aliphatic group (tert-Butyl) over a smaller cycloalkyl or a planar aromatic group at the R¹ position. This implies the binding pocket is sterically demanding and likely hydrophobic.

-

R² Exploration (SAR-002 vs. SAR-005/006): Adding a small, electron-withdrawing chloro group at the C4-position (SAR-005) improves potency, perhaps by enhancing a key interaction or favorably modulating the electronics of the pyridine ring. The electron-donating methoxy group is detrimental.

-

Correlation: The improved biochemical potency of SAR-005 translates well into cellular activity, indicating good cell permeability and that the mechanism of action is likely on-target. This compound represents a promising lead for further optimization.

Visualizing the SAR Cycle

The hit-to-lead process is a continuous loop of design, synthesis, and testing.

Caption: The iterative cycle of SAR-driven lead optimization.

Conclusion and Future Perspectives

References

-

Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. ResearchGate. Available at: [Link]

-

SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson. Available at: [Link]

-

A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Available at: [Link]

-

2-Aminopyridine – an unsung hero in drug discovery. Royal Society of Chemistry. Available at: [Link]

-

2-aminopyridine – a classic and trendy pharmacophore. ResearchGate. Available at: [Link]

-

A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. ACS Publications. Available at: [Link]

-

Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2. PubMed. Available at: [Link]

-

Directed nucleophilic aromatic substitution reaction. Royal Society of Chemistry. Available at: [Link]

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]

-

Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

-

Some bioactive molecules containing the 2-aminopyridine. ResearchGate. Available at: [Link]

-

2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. National Library of Medicine. Available at: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. PubMed. Available at: [Link]

-

Buchwald-Hartwig Amination. ACS Green Chemistry Institute. Available at: [Link]

-

Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants. PubMed. Available at: [Link]

-

Table 2 Synthesis of 2-aminopyridines 2 from 2,4-pentadienenitriles 1 a. ResearchGate. Available at: [Link]

-

Privileged Structures in Drug Discovery. Wiley-VCH. Available at: [Link]

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. Available at: [Link]

-

Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Royal Society of Chemistry. Available at: [Link]

-

A mild, catalyst-free synthesis of 2-aminopyridines. National Library of Medicine. Available at: [Link]

-

2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. National Library of Medicine. Available at: [Link]

-

Rational drug design to explore the structure-activity relationship (SAR) of TRK inhibitors with 2,4-diaminopyrimidine scaffold. ResearchGate. Available at: [Link]

-

Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. PubMed. Available at: [Link]

-

Structure-activity relationship (SAR). GARDP Revive. Available at: [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. National Library of Medicine. Available at: [Link]

-

Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. ACS Publications. Available at: [Link]

-

Some FDA-approved pharmaceutical drugs with 2-aminopyrimidine moieties. ResearchGate. Available at: [Link]

-

Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. PubMed. Available at: [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. National Library of Medicine. Available at: [Link]

-

Structure–activity relationship (SAR) model for the activity of the designed derivatives. ResearchGate. Available at: [Link]

-

Pyridine-containing antibiotics approved by the FDA during the last decade. ResearchGate. Available at: [Link]

-

Screening of a library of approved protein kinase inhibitors for... ResearchGate. Available at: [Link]

-

Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Wiley-VCH - Privileged Structures in Drug Discovery [wiley-vch.de]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 9. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 13. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Kinase Library - Enamine [enamine.net]

- 20. lifechemicals.com [lifechemicals.com]

- 21. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

- 22. researchgate.net [researchgate.net]

- 23. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

Methodological & Application

Application Note: Advanced Purification Strategies for N-(thiolan-3-yl)pyridin-2-amine Intermediates

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The N-(thiolan-3-yl)pyridin-2-amine moiety (also referred to as N-(tetrahydrothiophen-3-yl)pyridin-2-amine) is a critical pharmacophore in modern medicinal chemistry, particularly in the development of Type I/II kinase inhibitors and GPCR ligands.

The synthesis of this intermediate typically proceeds via one of two primary routes:

-

SNAr Displacement: Reaction of 2-fluoropyridine with tetrahydrothiophen-3-amine.

-

Buchwald-Hartwig Amination: Pd-catalyzed coupling of 2-chloropyridine with tetrahydrothiophen-3-amine.

The Purification Challenge: While the synthesis is chemically straightforward, the purification is complicated by three specific factors inherent to the thiolane-pyridine motif:

-

Catalyst Poisoning & Leaching: The thioether sulfur is a "soft" Lewis base that binds tightly to Palladium (Pd), resulting in high residual metal content (>500 ppm) that resists standard aqueous washes.

-

Oxidative Instability: The tetrahydrothiophene sulfur is prone to oxidation to sulfoxides (

) and sulfones ( -

Chirality: The C3 position of the thiolane ring is stereogenic. Most biological applications require >98% enantiomeric excess (ee), necessitating robust chiral resolution.

This guide details a self-validating workflow to address these challenges, moving from crude workup to pharmaceutical-grade purity.

Impurity Profiling & Control Strategy

Before initiating purification, the crude mixture must be profiled. The table below summarizes the critical impurities associated with this scaffold.

| Impurity Type | Origin | Detection Method | Removal Strategy |

| Residual Palladium | Catalyst leaching (Buchwald route) | ICP-MS / Colorimetric Test | Thiol-functionalized Silica Scavengers |

| S-Oxide Variants | Air oxidation of thiolane sulfur | LC-MS (+16 Da shift) | Inert atmosphere; Avoid peroxide-containing ethers |

| Regioisomers | Amination at C4 (minor) or Pyridine N | 1H NMR | Flash Chromatography (High Selectivity) |

| Enantiomer | Racemic starting material | Chiral HPLC | Polysaccharide-based Chiral Stationary Phase (CSP) |

Protocol A: Heavy Metal Remediation (Pd Removal)

Context: Standard aqueous washes (EDTA, N-Acetylcysteine) are often insufficient for this substrate because the thiolane sulfur competes with the wash ligands for the metal center. We utilize Solid-Supported Scavengers , which offer superior kinetics and filtration simplicity.

Materials

-

Scavenger: SiliaMetS® Thiol (or equivalent mercaptopropyl-functionalized silica).

-

Solvent: THF or Ethyl Acetate (Must be degassed to prevent oxidation).

-

Equipment: Mechanical stirrer, sintered glass funnel (porosity M).

Step-by-Step Methodology

-

Dissolution: Dissolve the crude reaction mixture in THF (10 volumes relative to mass). Ensure the solution is homogeneous.

-

Scavenger Loading: Add SiliaMetS® Thiol (4 equivalents relative to the initial Pd loading mass).

-

Why: A high equivalent load is necessary because the product itself acts as a ligand.

-

-

Thermal Treatment: Heat the slurry to 50°C for 4 hours under Nitrogen.

-

Filtration: Filter the hot mixture through a pad of Celite/activated charcoal.

-

Validation: Evaporate a small aliquot and test for Pd. If >20 ppm, repeat with fresh scavenger.

Critical Note: Do not use oxidative scavengers (like TMT) if you suspect the thiolane ring is sensitive to oxidation under the specific pH conditions.

Protocol B: Chiral Resolution (Enantiomeric Separation)[8]

Context: The this compound contains a basic secondary amine and a stereocenter at C3. While diastereomeric salt crystallization (e.g., with D-Tartaric acid) can be attempted, Preparative Chiral HPLC is the industry standard for reliability with this scaffold.

Method Development Parameters

-

Column: Chiralpak AD-H or Chiralcel OJ-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).

-

Role of Diethylamine (DEA): The basic additive is mandatory . It suppresses protonation of the pyridine nitrogen and secondary amine, preventing peak tailing and ensuring sharp resolution.

-

Preparative Workflow[2][5][6][7][8][9]

-

Solubility Check: Dissolve the racemate in pure Ethanol (20 mg/mL). If solubility is poor, add up to 10% DCM.

-

Injection: Inject 500 µL - 1 mL (depending on column diameter).

-

Collection: Monitor UV at 254 nm (Pyridine absorption). Collect fractions based on valley-to-valley integration.

-

Post-Process: Concentrate fractions immediately at <40°C to minimize thermal stress on the sulfur.

Protocol C: Chemical Stability & Storage

The thiolane ring is the "weak link" regarding stability.

-

Antioxidant Stabilization: For long-term storage of the oil/solid, add 0.1% BHT (Butylated hydroxytoluene) if compatible with the next step.

-

Salt Formation: Convert the free base to the HCl or Fumarate salt .

-

Procedure: Dissolve free base in Et2O. Add 1.05 eq of 2M HCl in Et2O dropwise at 0°C.

-

Benefit: The salt form crystallizes the lattice, significantly reducing oxygen permeability and preventing S-oxidation.

-

Process Logic Visualization

The following diagram illustrates the decision matrix for purifying this intermediate, highlighting the "Fail-Safe" loops.

Caption: Workflow logic for heavy metal remediation and chiral resolution of thiolane-pyridine intermediates.

References

-

Palladium Removal Strategies

-

Galaffu, N., et al. "Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients."[7] Organic Process Research & Development, 2007.[7]

-

Biotage Application Note.[8] "How to Remove Palladium in three easy steps." Biotage Blog, 2023.[9]

-

-

Synthesis & Aminopyridine Chemistry

-

Orie, K. J., et al. "Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review." American Journal of Heterocyclic Chemistry, 2021.[10]

-

Bohdan, D. P., et al. "An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols."[8] Journal of Organic and Pharmaceutical Chemistry, 2025.[8] (Context on sulfur-pyridine handling).

-

-

Chiral Separation Methodology

-

Hamman, C., et al. "Enantioseparation of 3-phenylacetylamino-2,6-piperidinedione and related chiral compounds." Journal of Chromatography A, 1996.[5] (Methodology for secondary amines).

-

MDPI Review. "Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals." Molecules, 2023.[9][11]

-

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride - Google Patents [patents.google.com]

- 3. CN108409731B - Chiral Resolution of Aryl-Substituted Methyl 1H-Pyridin[3,4-b]indole-3-carboxylate - Google Patents [patents.google.com]

- 4. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enantioseparation of 3-phenylacetylamino-2,6-piperidinedione and related chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 9. biotage.com [biotage.com]

- 10. article.sciencepg.com [article.sciencepg.com]

- 11. 2-Pyridone synthesis [organic-chemistry.org]

Application Note: Pharmacophore Exploration of N-(thiolan-3-yl)pyridin-2-amine in Kinase Drug Discovery

Abstract

The N-(thiolan-3-yl)pyridin-2-amine scaffold represents a distinct "fragment-like" core in kinase inhibitor discovery. It combines the privileged 2-aminopyridine hinge-binding motif with a thiolane (tetrahydrothiophene) ring, offering a unique vector for hydrophobic pocket exploration. This application note provides a comprehensive guide for researchers utilizing this scaffold, covering rational design principles, optimized Buchwald-Hartwig synthetic protocols, and validated TR-FRET biochemical assays. Special attention is given to the metabolic liabilities of the sulfur center and strategies for stereochemical optimization.

Structural Basis & Design Logic

The Pharmacophore

The scaffold functions as an ATP-competitive inhibitor. Its efficacy relies on two distinct structural domains:[1]

-

The Anchor (2-Aminopyridine): This heteroaromatic system mimics the adenine ring of ATP. The pyridine nitrogen (N1) acts as a hydrogen bond acceptor, while the exocyclic amine (NH) acts as a hydrogen bond donor. This "Donor-Acceptor" (D-A) motif is critical for binding to the kinase hinge region (typically the backbone carbonyl and amide nitrogen of the hinge residue).

-

The Vector (Thiolane Ring): Attached at the 3-position, the thiolane ring projects into the ribose-binding pocket or the solvent-exposed front, depending on the specific kinase architecture. Unlike planar aromatic rings, the thiolane ring is puckered, providing three-dimensional saturation (Fsp3 character) which can improve solubility and selectivity.

Stereochemical Considerations

The C3 position of the thiolane ring is a chiral center. Enantiomers (

-

Recommendation: Early-stage SAR (Structure-Activity Relationship) should utilize the racemate for efficiency, but chiral separation or asymmetric synthesis must be prioritized once potency <1 µM is achieved.

Visualization of Binding Mode

The following diagram illustrates the theoretical binding mode of the scaffold within a generic kinase ATP pocket.

Figure 1: Schematic representation of the bidentate hydrogen bonding interaction between the aminopyridine core and the kinase hinge region.

Chemical Synthesis Protocol

Direct nucleophilic displacement of 2-halopyridines by aminothiolanes is often sluggish due to the electron-rich nature of the amine and the poor electrophilicity of the pyridine. Palladium-catalyzed Buchwald-Hartwig amination is the preferred method.

Critical Pre-reaction Considerations

-

Catalyst Poisoning: The sulfur atom in the thiolane ring is a thioether. While less reactive than free thiols, it can still coordinate to Palladium (Pd), potentially poisoning the catalyst.

-

Solution: Use bidentate phosphine ligands (e.g., Xantphos, BINAP) that bind Pd more tightly than the thioether sulfur.

-

-

Substrate Selection: Use 2-chloropyridine (cheaper, readily available) or 2-bromopyridine (more reactive).

Step-by-Step Synthesis Protocol

Reagents:

-

Aryl Halide: 2-chloropyridine (1.0 equiv)

-

Amine: 3-aminothiolane (hydrochloride salt) (1.2 equiv)

-

Catalyst:

(2.5 mol%) or -

Ligand: Xantphos (5.0 mol%)

-

Base:

(3.0 equiv) or -

Solvent: 1,4-Dioxane (anhydrous, degassed)

Procedure:

-

Preparation: In a glovebox or under Argon flow, charge a reaction vial with 2-chloropyridine (1.0 mmol), 3-aminothiolane HCl (1.2 mmol), and

(3.0 mmol). -

Catalyst Addition: Add Xantphos (0.05 mmol) and

(0.025 mmol). -

Solvation: Add anhydrous 1,4-Dioxane (5 mL). Sparge with Argon for 5 minutes to remove dissolved oxygen (critical for Pd cycle).

-

Reaction: Seal the vial and heat to 100°C for 12–16 hours.

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and Pd black. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (SiO2, Hexanes/EtOAc gradient).

Figure 2: Optimized Buchwald-Hartwig cross-coupling workflow for sulfur-containing amines.

Biochemical Profiling: TR-FRET Assay

To validate the scaffold's activity, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen™) is recommended. This homogeneous assay format is robust against autofluorescence, which can sometimes be an issue with pyridine-rich compounds.

Assay Principle

The assay measures the displacement of a fluorescent tracer (AlexaFluor® 647-labeled ATP-competitive ligand) by the test compound.

-

Donor: Europium (Eu)-labeled anti-tag antibody (binds to the Kinase).

-

Acceptor: Tracer (binds to the ATP pocket).

-

Signal: High FRET = Tracer bound (No Inhibition). Low FRET = Tracer displaced (Inhibition).

Protocol Parameters[3]

| Parameter | Value / Condition | Note |

| Kinase Conc. | Typically 1–10 nM. Determines assay sensitivity. | |

| Tracer Conc. | Usually 5–50 nM. Keep near | |

| Incubation | 60 minutes | Equilibrium must be reached. |

| Buffer | 50 mM HEPES, 10 mM | Brij-35 prevents aggregation. |

| Detection | Excitation: 340 nm | Emission: 615 nm (Donor) & 665 nm (Acceptor). |

Experimental Steps

-

Compound Prep: Prepare a 10-point serial dilution of this compound in DMSO (Top conc: 10 µM).

-

Master Mix: Prepare Kinase + Eu-Antibody solution in Assay Buffer.

-

Plate Loading: Add 5 µL of Compound (diluted in buffer) to a 384-well plate.

-

Reaction Start: Add 5 µL of Kinase/Antibody Mix + 5 µL of Tracer.

-

Incubation: Cover and incubate for 1 hour at Room Temperature (dark).

-

Read: Measure TR-FRET ratio (665nm/615nm) on a multimode plate reader (e.g., EnVision or PHERAstar).

Metabolic Stability & Optimization (SAR)

A critical liability of this scaffold is the sulfur atom in the thiolane ring.

Metabolic Soft Spot

Hepatic enzymes (Cytochrome P450 and FMOs) readily oxidize the thioether sulfur to the sulfoxide (S=O) and sulfone (

-

Impact: Oxidation changes the polarity and shape of the ring.

-

Risk:[2] Loss of potency if the pocket is hydrophobic.

-

Opportunity: Sulfones are often metabolically stable. If the sulfone analogue retains potency, it is a superior drug candidate.

-

Optimization Strategy

Do not rely solely on the parent thioether. Synthesize the sulfone analogue early in the project.

Oxidation Protocol (Thioether

-

Treat this compound with m-CPBA (2.2 equiv) in DCM at 0°C.

-

This yields the sulfone directly, which should be tested alongside the parent compound.

References

-

Buchwald-Hartwig Amination Mechanics

-

Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction of aryl bromides with amines. Journal of the American Chemical Society. Link

-

-

Catalyst Selection for Sulfur-Containing Substrates

-

Fernández-Rodríguez, M. A., et al. (2006). Palladium-Catalyzed C-N Bond-Forming Reactions of Sulfur-Containing Aryl Halides. Chemistry - A European Journal. Link

-

-

Kinase Hinge Binding Principles

-

Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein tyrosine kinase inhibitors. Pharmacology & Therapeutics. Link

-

-

TR-FRET Assay Optimization

-

Metabolic Oxidation of Thiolanes

-

Dansette, P. M., et al. (2005). Metabolic Activation of Thiophene Derivatives by Cytochrome P450. Chemical Research in Toxicology. Link

-

Sources

Application Notes and Protocols: Strategic Functionalization of the Pyridine Ring in N-(thiolan-3-yl)pyridin-2-amine

Abstract

The N-(thiolan-3-yl)pyridin-2-amine scaffold represents a confluence of two privileged heterocyclic motifs in medicinal chemistry: the 2-aminopyridine core and the tetrahydrothiophene (thiolane) ring. The 2-aminopyridine unit is a cornerstone in numerous pharmaceuticals, while the thiolane moiety can modulate physicochemical properties such as lipophilicity and metabolic stability. Strategic functionalization of the pyridine ring is a critical step in harnessing the full potential of this scaffold for drug discovery, enabling the systematic exploration of structure-activity relationships (SAR). This guide provides an in-depth analysis of key synthetic strategies for modifying the pyridine core of this compound, supported by detailed, field-proven protocols and mechanistic insights to empower researchers in the synthesis of novel molecular entities.

Introduction: The Strategic Value of the Scaffold

The 2-aminopyridine motif is a bioisostere for various functional groups and is found in a wide array of biologically active molecules and approved drugs.[1][2] Its utility stems from its ability to act as a versatile hydrogen bond donor and acceptor, as well as a rigid scaffold for presenting substituents in a defined three-dimensional space. When coupled with a thiolane ring, as in this compound, the resulting molecule offers unique properties for optimization in drug development programs.

The pyridine ring, however, is not a simple benzene analogue. Its chemistry is governed by the interplay between the electron-donating exocyclic amino group and the electron-withdrawing endocyclic nitrogen atom. This electronic dichotomy dictates the regiochemical outcome of functionalization attempts and must be carefully considered when designing synthetic routes. This document outlines four principal strategies for derivatization:

-

Electrophilic Aromatic Substitution (EAS): Direct installation of functional groups onto the electron-rich positions of the ring.

-

Directed Ortho-Metalation (DoM): A highly regioselective method to functionalize the C3 position.

-

Transition Metal-Catalyzed Cross-Coupling: A modern, versatile approach for C-C and C-N bond formation, leveraging pre-functionalized intermediates.

-

Radical C-H Functionalization: A direct method for alkylation of the electron-deficient pyridine ring.

The following sections will delve into the causality behind these methodologies and provide robust protocols for their implementation.

General Synthetic Workflow

The strategic functionalization of the parent molecule can be visualized as a branching pathway, where initial modifications unlock subsequent, more complex transformations. Electrophilic substitution provides key halogenated intermediates that serve as versatile handles for extensive derivatization via cross-coupling reactions.

Figure 1: General workflow for the functionalization of this compound.

Strategy 1: Electrophilic Aromatic Substitution (EAS)

Mechanistic Rationale

The regioselectivity of EAS on 2-aminopyridine is a classic example of competing electronic effects. The amino group (-NH₂) is a powerful activating, ortho, para-directing group due to resonance donation of its lone pair into the ring. Conversely, the pyridine ring nitrogen is strongly electron-withdrawing and deactivating.[3][4][5] The net result is that the C5 position (para to -NH₂) and the C3 position (ortho to -NH₂) are the most nucleophilic. Typically, substitution occurs preferentially at the C5 position due to reduced steric hindrance and a more stable cationic intermediate (Wheland intermediate).[3]

Figure 2: Regioselectivity in the electrophilic substitution of the 2-aminopyridine core.

Protocol 1: Regioselective Bromination at C5

This protocol utilizes N-Bromosuccinimide (NBS), a mild and selective source of electrophilic bromine, to avoid over-reaction and harsh acidic conditions that could degrade the substrate. Acetonitrile is an excellent solvent for this transformation.[6][7]

| Parameter | Value | Justification |

| Substrate | This compound | 1.0 eq |

| Reagent | N-Bromosuccinimide (NBS) | 1.05 eq |

| Solvent | Acetonitrile (CH₃CN) | Anhydrous, 10 mL / mmol substrate |

| Temperature | 0 °C to Room Temperature | Allows for controlled initiation of the reaction. |

| Time | 2-4 hours | Monitored by TLC/LC-MS. |

Step-by-Step Protocol:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

-

Dissolve the substrate in anhydrous acetonitrile.

-

Cool the solution to 0 °C using an ice bath.

-

Add N-Bromosuccinimide (1.05 eq) portion-wise over 10 minutes, ensuring the temperature does not exceed 5 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-bromo-N-(thiolan-3-yl)pyridin-2-amine.

Protocol 2: Regioselective Nitration at C5

Nitration requires strong acidic conditions to generate the nitronium ion (NO₂⁺) electrophile.[8] Care must be taken as a competing reaction, N-nitration of the exocyclic amine, can occur. This N-nitro species can, however, rearrange to the C-nitro product upon heating.[9][10] The primary product is the 5-nitro derivative.[3]

| Parameter | Value | Justification |

| Substrate | This compound | 1.0 eq |

| Reagent | Fuming Nitric Acid (HNO₃) | 1.1 eq |

| Acid/Solvent | Concentrated Sulfuric Acid (H₂SO₄) | 5 mL / mmol substrate |

| Temperature | 0 °C to 50 °C | Strict temperature control is critical for safety and selectivity. |

| Time | 1-2 hours | Monitored by TLC/LC-MS. |

Step-by-Step Protocol:

-

In a clean, dry flask, add concentrated sulfuric acid and cool to 0 °C in an ice/salt bath.

-

Slowly add this compound (1.0 eq) to the cold sulfuric acid with vigorous stirring. Ensure complete dissolution.

-

In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to a small amount of cold, concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the substrate solution, maintaining the internal temperature below 5 °C.

-

After the addition is complete, slowly warm the reaction to 50 °C and hold for 1-2 hours.

-

Monitor the reaction by TLC (using a neutralized aliquot).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the solution by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. A precipitate should form.

-

Filter the solid product, wash thoroughly with cold water, and dry under vacuum to yield 5-nitro-N-(thiolan-3-yl)pyridin-2-amine.

Strategy 2: Directed Ortho-Metalation (DoM)

Mechanistic Rationale

Directed ortho-Metalation (DoM) is a powerful strategy for achieving C-H functionalization at a position that is electronically disfavored for standard EAS.[11] The exocyclic amino group, or more commonly a protected amide derivative (e.g., pivaloyl amide), acts as a Directed Metalation Group (DMG).[12][13] The DMG coordinates to a strong organolithium base (e.g., n-butyllithium), delivering the base to the proximal C3-hydrogen. This results in regioselective deprotonation to form an aryllithium intermediate, which can then be trapped by a suitable electrophile.[11][14]

Figure 3: Principle of Directed Ortho-Metalation using a protecting group as the DMG.

Protocol 3: Directed Bromination at C3

This two-part protocol first protects the amine to create an effective DMG and then performs the DoM/bromination sequence. 1,2-Dibromoethane serves as a mild and efficient electrophilic bromine source for quenching the aryllithium.

Part A: Pivaloyl Protection

-

Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM).

-

Cool to 0 °C and add pivaloyl chloride (1.2 eq) dropwise.

-

Stir at room temperature overnight.

-

Wash the reaction with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the protected substrate, which can be used without further purification.

Part B: Directed Lithiation and Bromination

| Parameter | Value | Justification |

| Substrate | N-pivaloyl-N-(thiolan-3-yl)pyridin-2-amine | 1.0 eq |

| Base | s-Butyllithium (s-BuLi) | 1.2 eq (more reactive than n-BuLi) |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous, 10 mL / mmol substrate |

| Electrophile | 1,2-Dibromoethane | 1.5 eq |

| Temperature | -78 °C | Required to maintain the stability of the aryllithium intermediate. |

| Time | 2-3 hours | Total reaction time. |

Step-by-Step Protocol:

-

Dissolve the pivaloyl-protected substrate (1.0 eq) in anhydrous THF in a flame-dried flask under argon.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add s-BuLi (1.2 eq) dropwise via syringe, maintaining the temperature at -78 °C. The solution may change color.

-

Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation.

-

Add 1,2-dibromoethane (1.5 eq) dropwise.

-

Continue stirring at -78 °C for another 1-2 hours.

-

Quench the reaction at -78 °C by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

The resulting crude material contains the C3-brominated, N-pivaloyl protected product. This can be deprotected under standard acidic or basic conditions (e.g., refluxing in 6M HCl) and purified by chromatography to yield 3-bromo-N-(thiolan-3-yl)pyridin-2-amine.

Strategy 3: Transition Metal-Catalyzed Cross-Coupling

Mechanistic Rationale

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis.[15] They allow for the formation of C-C, C-N, and C-O bonds from halo-pyridines, which are readily prepared via the EAS or DoM methods described above. The general cycle involves oxidative addition of the halo-pyridine to a Pd(0) catalyst, transmetalation with a coupling partner, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[16]

Protocol 4: Suzuki-Miyaura C-C Coupling

This protocol describes the coupling of 5-bromo-N-(thiolan-3-yl)pyridin-2-amine with a generic arylboronic acid to form a biaryl structure, a common motif in pharmaceuticals.[17][18][19]

Figure 4: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

| Parameter | Value | Justification |

| Substrate | 5-bromo-N-(thiolan-3-yl)pyridin-2-amine | 1.0 eq |

| Coupling Partner | Arylboronic Acid | 1.2 eq |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | 2-5 mol% |

| Base | 2M Aqueous Na₂CO₃ or K₂CO₃ | 3.0 eq |

| Solvent | 1,4-Dioxane or DME/H₂O mixture | Degassed with N₂ or Ar for 30 min. |

| Temperature | 80-100 °C | To drive the catalytic cycle. |

| Time | 4-16 hours | Monitored by TLC/LC-MS. |

Step-by-Step Protocol:

-

To a flask, add 5-bromo-N-(thiolan-3-yl)pyridin-2-amine (1.0 eq), the arylboronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

-

Add the degassed solvent (e.g., 1,4-dioxane) followed by the aqueous base (e.g., 2M Na₂CO₃, 3.0 eq).

-

Heat the mixture to 90 °C with vigorous stirring for 4-16 hours.

-

Monitor the reaction for the disappearance of the starting bromide.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash with water and brine, then dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography to yield the C5-arylated derivative.

Protocol 5: Buchwald-Hartwig C-N Amination

This reaction enables the synthesis of diaryl or alkylaryl amines, which are important pharmacophores. It couples the 5-bromo derivative with a primary or secondary amine.[16][20][21][22]

| Parameter | Value | Justification |

| Substrate | 5-bromo-N-(thiolan-3-yl)pyridin-2-amine | 1.0 eq |

| Coupling Partner | Amine (R₂NH) | 1.2 eq |

| Catalyst Precursor | Pd₂(dba)₃ | 2 mol% |

| Ligand | Xantphos or BINAP | 4 mol% |

| Base | Sodium tert-butoxide (NaOtBu) | 1.4 eq (strong, non-nucleophilic base) |

| Solvent | Toluene or 1,4-Dioxane | Anhydrous, degassed. |

| Temperature | 100-110 °C | To drive the catalytic cycle. |

| Time | 12-24 hours | Monitored by TLC/LC-MS. |

Step-by-Step Protocol:

-

In a glovebox or under an inert atmosphere, add the palladium precursor (Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (NaOtBu, 1.4 eq) to a dry reaction vessel.

-

Add the 5-bromo substrate (1.0 eq) and the amine coupling partner (1.2 eq).

-

Add anhydrous, degassed toluene via syringe.

-

Seal the vessel and heat to 110 °C with stirring for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove catalyst residues.

-

Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

Strategy 4: Minisci Radical C-H Functionalization

Mechanistic Rationale

The Minisci reaction is a powerful method for the C-H functionalization of electron-deficient N-heterocycles.[23][24] Under acidic conditions, the pyridine nitrogen becomes protonated, rendering the ring highly electron-poor. This protonated species is now an excellent acceptor for a nucleophilic carbon-centered radical. The radical addition occurs preferentially at the C2, C4, and C6 positions. Since the C2 position is already substituted in our substrate, we can expect functionalization at the C4 and C6 positions. The reaction is initiated by the generation of a radical (e.g., via oxidative decarboxylation of a carboxylic acid) which then adds to the pyridinium ring. The resulting radical cation is then oxidized to the final product.[25]

Protocol 6: Minisci-type Alkylation

This protocol uses a carboxylic acid as the radical precursor, with silver nitrate as a catalyst and ammonium persulfate as the terminal oxidant.[23]

| Parameter | Value | Justification |

| Substrate | This compound | 1.0 eq |

| Radical Precursor | Carboxylic Acid (e.g., Pivalic Acid) | 3.0-5.0 eq |

| Catalyst | Silver Nitrate (AgNO₃) | 10-20 mol% |

| Oxidant | Ammonium Persulfate ((NH₄)₂S₂O₈) | 2.0-3.0 eq |

| Solvent | Acetonitrile/Water or TFA | Acidic conditions are required. |

| Temperature | 60-80 °C | To promote radical generation. |

| Time | 2-6 hours | Monitored by LC-MS. |

Step-by-Step Protocol:

-

Dissolve this compound (1.0 eq) and the carboxylic acid (e.g., pivalic acid, 4.0 eq) in a mixture of acetonitrile and water (or neat trifluoroacetic acid, TFA).

-

Add silver nitrate (20 mol%).

-

Heat the mixture to 80 °C.

-

Prepare a solution of ammonium persulfate (2.5 eq) in water.

-

Add the oxidant solution dropwise to the reaction mixture over 30 minutes. Effervescence (CO₂ evolution) may be observed.

-

Stir at 80 °C for 2-6 hours until the starting material is consumed (monitor by LC-MS).

-

Cool the reaction to room temperature and dilute with water.

-

Basify the mixture with aqueous ammonia or sodium bicarbonate.

-

Extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography to isolate the C4/C6 alkylated regioisomers.

Conclusion

The functionalization of the pyridine ring in this compound is a highly tractable and rewarding endeavor for the medicinal chemist. By understanding the underlying electronic nature of the 2-aminopyridine system, researchers can select from a powerful toolkit of synthetic methodologies to achieve desired substitutions with high regioselectivity. Direct electrophilic substitution provides a straightforward entry to C5-functionalized analogues. Directed ortho-metalation offers exclusive access to the C3 position. These halogenated intermediates are then primed for diversification using robust palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. Finally, Minisci-type radical reactions provide a pathway to C4/C6 alkylated derivatives. The protocols and strategic insights provided herein serve as a comprehensive guide for researchers to confidently and efficiently generate libraries of novel compounds based on this promising scaffold.

References

- Merging C–H Bond Functionalization with Amide Alcoholysis: En Route to 2-Aminopyridines.

- Regioselective Syntheses of Functionalized 2-Aminopyridines and 2-Pyridinones through Nucleophile-Induced Ring Transform

- Environmentally Benign, Base-Promoted Selective Amination of Polyhalogen

- Nitration of 2 amino pyridine on ring structure.Filo.

- Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitr

- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.RSC Advances.

- Easy Access to 2-Aminopyridines.GalChimia.

- Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines.Molecules.

- Regioselective Syntheses of Functionalized 2-Aminopyridines and 2-Pyridinones Through Nucleophile-Induced Ring Transformation Reactions.

- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.RSC Advances.

- Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines.

- Mono- and Dihalogen

- A study of the mixed acid nitration of 2-amino-5-chloropyridine.NJIT Digital Commons.

- Minisci reaction.Wikipedia.

- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.Molecules.

- Co-catalyzed, 2-aminopyridine-assisted C–H functionalization and [4 + 2] annulation of hydrazones and 1,3-diynes.

- Efficient Halogenation of 2-Aminopyrazine.

- C−H halogenation (Cl/Br) in 2‐aminopyridine and 2‐aminodiazine system.

- Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration.

- Halogenation of 2-aminopyrimidines.

- Buchwald–Hartwig amin

- Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines.The Journal of Organic Chemistry.

- Pyridine.Wikipedia.

- General overview of common mechanistic pathways in Minisci‐type reactions.

- Directed ortho metal

- Efficient Pd-Catalyzed Amination of Heteroaryl Halides.Organic Letters.

- ortho metalation.Myers Research Group, Harvard University.

- Suzuki–Miyaura coupling reaction of brominated...

- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.The Journal of Organic Chemistry.

- Directed (ortho) Metallation.University of Illinois Urbana-Champaign.

- Recent Advances in Minisci-Type Reactions.SciSpace.

- Buchwald-Hartwig Amin

- The Buchwald–Hartwig Amination After 25 Years.University of Groningen.

- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines.Journal of Organic Chemistry.

- PHOTOC

- Electrophilic Arom

- Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory.New Journal of Chemistry.

- Synthesis and Characterization of Thiazolo Pyridin- 2-Amine and Their Schiff Bases.International Research Journal of Pure and Applied Chemistry.

- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.Master Organic Chemistry.

- Suzuki Coupling.Organic Chemistry Portal.

- Heterocyclic Amines.Chemistry LibreTexts.

- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxyl

- RECENT DEVELOPMENTS IN THE SYNTHESIS AND APPLICATIONS OF PYRIDINES.

- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.University of Windsor.

- An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols.Journal of Organic and Pharmaceutical Chemistry.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. Nitration of 2 amino pyridine on ring structure | Filo [askfilo.com]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Mono- and Dihalogenation of 2-Aminopyrazine - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]

- 10. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 11. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. uwindsor.ca [uwindsor.ca]

- 15. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Suzuki Coupling [organic-chemistry.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. research.rug.nl [research.rug.nl]

- 22. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Minisci reaction - Wikipedia [en.wikipedia.org]

- 24. researchgate.net [researchgate.net]

- 25. scispace.com [scispace.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Catalyst Poisoning in Aminopyridine Coupling Reactions

Welcome to the technical support center for troubleshooting catalyst poisoning in aminopyridine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of palladium-catalyzed cross-coupling reactions involving aminopyridine substrates. Aminopyridines are notorious for their ability to poison catalysts, leading to frustratingly low yields and failed reactions.[1][2] This resource provides in-depth, question-and-answer-based troubleshooting strategies grounded in mechanistic principles to help you overcome these challenges.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Problem

Q1: Why are aminopyridine coupling reactions so prone to catalyst poisoning?

The primary culprit is the pyridine nitrogen itself. The lone pair of electrons on the nitrogen atom in the pyridine ring strongly coordinates to the palladium metal center.[2] This strong binding blocks the active sites on the catalyst, preventing it from participating in the catalytic cycle, a phenomenon known as catalyst poisoning.[2] This is particularly problematic in reactions like Suzuki, Buchwald-Hartwig, and C-H activation, where an active palladium(0) species is crucial.[2][3][4][5][6][7]

Q2: Are all aminopyridine isomers equally problematic?

No, the position of the amino group significantly influences the extent of catalyst poisoning. 2-Aminopyridines are generally the most challenging substrates. The proximity of the amino group to the pyridine nitrogen can lead to a chelating effect, where both nitrogen atoms bind to the palladium center, forming a highly stable and inactive complex. This chelation deactivates the catalyst and halts the reaction.[8][9] 3- and 4-aminopyridines are typically less problematic as the amino group is further from the ring nitrogen, reducing the likelihood of this deactivating chelation.

Q3: My reaction starts but then stalls. Is this a sign of catalyst poisoning?

A reaction that initiates but fails to go to completion is a classic symptom of catalyst poisoning.[10] Initially, there is enough active catalyst to turn over the substrate. However, as the reaction progresses, more and more of the catalyst becomes deactivated by the aminopyridine, leading to a gradual decrease in the reaction rate until it eventually stops. This is often observed in both batch and continuous flow setups.[2]

Section 2: Troubleshooting Guide - Practical Solutions

Q4: My Suzuki coupling with a 2-bromopyridine substrate is giving no product. What should I try first?

This is a very common issue. The strong coordination of the 2-aminopyridine product (or starting material if it's an aminobromopyridine) is likely deactivating your catalyst. Here’s a prioritized troubleshooting workflow:

-

Ligand Selection is Critical: Standard phosphine ligands may not be robust enough. Switch to bulky, electron-rich phosphine ligands. Ligands like BrettPhos, RuPhos, or XPhos are specifically designed to promote reductive elimination and stabilize the active catalyst, preventing deactivation.[11] Bidentate ligands such as dppf or Xantphos can also offer greater stability.[4][12][13]

-

Increase Catalyst Loading: While not the most elegant solution, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can sometimes provide enough active catalyst to overcome the poisoning and achieve a reasonable yield.[2]

-

Choice of Base and Solvent: The base and solvent system is crucial. A weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often preferred over strong bases like sodium tert-butoxide (NaOtBu), which can be incompatible with some functional groups.[11][14] The addition of a small amount of water to an organic solvent can sometimes be beneficial.[2]

-

Rigorous Degassing: Ensure your reaction mixture is thoroughly degassed to remove oxygen. Oxygen can oxidize the active Pd(0) to the less active Pd(II) state, further hindering the reaction.[2][12]

Q5: I suspect my starting materials are impure. What are common culprits and how can I purify them?

Impurities in your reagents are a frequent source of catalyst poisons.[12][15]

| Common Catalyst Poisons | Typical Sources | Effect on Catalyst |

| Sulfur Compounds | Thiols, sulfides, thiophenes from reagents or solvents. | Strong and often irreversible poisoning by blocking active sites.[12] |

| Halides | Excess chloride, bromide, or iodide ions from reagents. | Can form stable, less active palladium-halide complexes.[12] |

| Other Nitrogen Heterocycles | Imidazole, pyrazole, etc., as impurities in aminopyridines. | Compete with the substrate for binding to the catalyst. |

| Water and Oxygen | Inadequately dried solvents or poor inert atmosphere technique. | Can lead to catalyst oxidation and hydrolysis of reagents.[16] |

| Heavy Metals | Mercury, lead, arsenic from starting materials. | Cause severe and irreversible catalyst poisoning.[17] |

Purification Protocol: For solid aminopyridines, recrystallization from a suitable solvent system (e.g., ethanol/alkane) can be effective.[18] For liquid amines and solvents, passing them through a plug of activated alumina can remove many polar impurities.[19] Distillation is also a highly effective purification method for liquids.

Q6: How can I definitively diagnose catalyst poisoning in my reaction?

A control experiment is the most straightforward way to diagnose catalyst poisoning.

Experimental Protocol: Poisoning Diagnosis

-

Baseline Reaction: Set up your standard aminopyridine coupling reaction with your purified starting materials and optimized conditions. Monitor the reaction progress over time using an appropriate analytical technique (GC, LC-MS, or NMR).

-

"Poisoned" Reaction: Set up an identical reaction, but this time, intentionally add a small amount of a suspected poison (e.g., a sulfur-containing compound or even an excess of the aminopyridine product) at the beginning of the reaction.

-

Compare Reaction Profiles: If the baseline reaction proceeds as expected while the "poisoned" reaction shows significantly lower conversion or stalls completely, it is a strong indication that catalyst poisoning is the root cause of your issues.

Q7: Are there any strategies to "protect" the catalyst from the aminopyridine?

Yes, several strategies can be employed to mitigate the poisoning effect:

-

Use of Additives: In some cases, the addition of a Lewis acid (e.g., ZnCl₂, B(C₆F₅)₃) can coordinate to the pyridine nitrogen, reducing its ability to bind to the palladium catalyst. This must be carefully optimized as the Lewis acid can also interact with other components of the reaction.

-

Slow Addition of the Aminopyridine: If the aminopyridine is one of the coupling partners, adding it slowly to the reaction mixture can help maintain a low instantaneous concentration, giving the desired coupling reaction a chance to occur before the catalyst is completely poisoned.

-

Guard Beds in Flow Chemistry: For continuous flow applications, a "guard bed" of a sacrificial, less expensive material can be placed upstream of the main catalyst bed.[2] This guard bed adsorbs the majority of the pyridine-based poison, protecting the more valuable catalyst downstream.[2]